N-(Boc-PEG5)-N-bis(PEG4-acid)

Description

The exact mass of the compound N-(Boc-PEG5)-N-bis(PEG4-acid) is 876.50422820 g/mol and the complexity rating of the compound is 921. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Boc-PEG5)-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-PEG5)-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

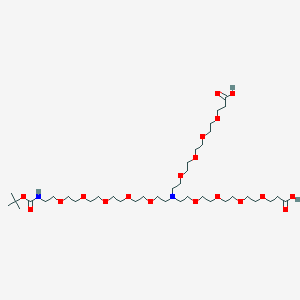

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFYGSVGACOQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76N2O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100483 |

Source

|

| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093152-87-3 |

Source

|

| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Boc-PEG5)-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Boc-PEG5)-N-bis(PEG4-acid), a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a central tertiary amine functionalized with three distinct arms. One arm consists of a five-unit PEG chain capped with a tert-butyloxycarbonyl (Boc)-protected amine. The other two arms are identical, each comprising a four-unit PEG chain terminating in a carboxylic acid.

The unique trifurcated structure of this linker allows for the conjugation of multiple molecules. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that can be removed under acidic conditions to reveal a primary amine. The two terminal carboxylic acids are available for conjugation to primary amines on target molecules, such as proteins, peptides, or small molecule ligands, through the formation of stable amide bonds. This is typically achieved using carbodiimide (B86325) chemistry with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or more efficient coupling reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1]

The inclusion of PEG chains enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in drug development.

Table 1: Physicochemical Properties of N-(Boc-PEG5)-N-bis(PEG4-acid)

| Property | Value | Reference |

| Chemical Formula | C39H76N2O19 | [1][2] |

| Molecular Weight | 877.0 g/mol | [1][2] |

| CAS Number | 2093152-87-3 | [1][2] |

| Appearance | White to off-white solid or viscous oil | |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Key Applications in Research and Drug Development

The primary application of N-(Boc-PEG5)-N-bis(PEG4-acid) is as a linker in the synthesis of complex bioconjugates. Its branched nature is particularly advantageous for creating molecules with multivalent binding capabilities or for assembling tripartite molecules like PROTACs.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. N-(Boc-PEG5)-N-bis(PEG4-acid) can serve as a versatile scaffold for PROTAC synthesis. For instance, one of the carboxylic acid arms can be conjugated to a ligand for the target protein, while the other carboxylic acid arm is attached to a ligand for an E3 ligase. The Boc-protected amine can be deprotected to attach a third functionality, such as a fluorescent probe or an imaging agent.

Drug Delivery and Bioconjugation

The hydrophilic PEG chains of this linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time. The two carboxylic acid functionalities allow for the attachment of two drug molecules or a combination of a drug and a targeting ligand, enabling the development of targeted drug delivery systems.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving N-(Boc-PEG5)-N-bis(PEG4-acid). These are general protocols and may require optimization for specific substrates and applications.

Boc Deprotection of the Terminal Amine

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

-

N-(Boc-PEG5)-N-bis(PEG4-acid)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Amide Bond Formation with a Primary Amine

This protocol outlines the conjugation of the carboxylic acid functionalities to a molecule containing a primary amine using EDC and HATU as coupling agents.

Materials:

-

N-(Boc-PEG5)-N-bis(PEG4-acid)

-

Amine-containing molecule (e.g., a peptide or small molecule ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1 equivalent) and the amine-containing molecule (2.2 equivalents) in anhydrous DMF.

-

Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add EDC (2.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired conjugate.

References

"N-(Boc-PEG5)-N-bis(PEG4-acid)" molecular weight and formula

This guide provides a comprehensive overview of the chemical and physical properties of N-(Boc-PEG5)-N-bis(PEG4-acid), a key reagent in modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the field, this document outlines the molecule's characteristics and potential applications.

Core Molecular Data

N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a central nitrogen atom to which a Boc-protected PEG5 amine and two PEG4-acid arms are attached. This arrangement provides a versatile platform for conjugation chemistries.

It is crucial to distinguish between two similarly named compounds. This guide focuses on the molecule with a PEG5 chain attached to the amine. A related compound, N-Boc-N-bis(PEG4-acid), has a different molecular structure and properties.

| Property | N-(Boc-PEG5)-N-bis(PEG4-acid) |

| Molecular Formula | C39H76N2O19[1][2] |

| Molecular Weight | 877.0 g/mol [1][2] |

| CAS Number | 2093152-87-3[1][2] |

| Purity | >96%[1] |

Chemical Reactivity and Applications

N-(Boc-PEG5)-N-bis(PEG4-acid) is a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[3]. Its utility stems from its distinct functional groups:

-

Two Terminal Carboxylic Acids: These groups can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This conjugation is typically facilitated by activating agents like EDC or HATU[2].

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the PEG5 arm can be removed under acidic conditions[2]. This reveals a primary amine that can be used for further functionalization, allowing for the sequential attachment of different molecules.

This dual functionality makes the molecule a versatile linker, enabling the precise assembly of multi-component systems.

General Experimental Protocol: Amide Bond Formation

While specific protocols are application-dependent, a general methodology for conjugating the carboxylic acid groups of N-(Boc-PEG5)-N-bis(PEG4-acid) to a primary amine-containing molecule is as follows:

-

Dissolution: Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) and the amine-containing substrate in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

-

Activation: Add an activating agent (e.g., EDC and NHS, or HATU) to the solution to convert the carboxylic acids to a more reactive species. The reaction is typically stirred at room temperature for a defined period.

-

Conjugation: Introduce the amine-containing molecule to the activated linker solution. The reaction mixture is then stirred for several hours to overnight to allow for the formation of the amide bond.

-

Purification: The final conjugate is purified from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as reversed-phase HPLC.

-

Characterization: The purified product is characterized by analytical techniques like LC-MS and NMR to confirm its identity and purity.

Logical Relationship of N-(Boc-PEG5)-N-bis(PEG4-acid)

The following diagram illustrates the key functional components of the molecule and their general reactivity.

Caption: Functional groups of N-(Boc-PEG5)-N-bis(PEG4-acid) and their reactions.

References

An In-depth Technical Guide to the Synthesis and Purification of Branched PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of branched polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern drug development and bioconjugation. Branched PEG linkers offer significant advantages over their linear counterparts, including increased hydrodynamic size, enhanced stability, and a higher payload capacity for drug delivery applications. This document details the experimental protocols for creating various branched PEG architectures and the analytical techniques for their thorough characterization.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the covalent attachment of PEG chains to drugs or biologics, can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1] Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer a more compact and globular structure compared to linear PEGs of similar molecular weight.[2][3] This unique architecture allows for the attachment of a higher density of therapeutic agents or targeting moieties, a critical advantage in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies.[2]

The most common branched PEG architectures include multi-arm (star-shaped), Y-shaped, and comb-like polymers. The choice of architecture depends on the specific application and the desired properties of the final conjugate.

Synthesis of Branched PEG Linkers

The synthesis of branched PEG linkers typically involves a multi-step process starting from a multifunctional core molecule. The following sections detail the synthesis of three common types of branched PEG linkers.

Synthesis of 4-Arm PEG-NHS Ester

4-arm PEG-NHS esters are versatile linkers for conjugating to primary amines on proteins and other biomolecules. The synthesis starts from a pentaerythritol (B129877) core.

Experimental Protocol:

-

Ethoxylation of Pentaerythritol: Pentaerythritol is reacted with ethylene (B1197577) oxide in the presence of a base catalyst to grow four PEG arms. The length of the PEG arms is controlled by the stoichiometry of the ethylene oxide. This step is typically performed in a high-pressure reactor.

-

Activation of Terminal Hydroxyl Groups: The terminal hydroxyl groups of the 4-arm PEG-OH are activated for subsequent functionalization. A common method is tosylation, where the 4-arm PEG-OH is reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

-

Conversion to Carboxylic Acid: The tosylated 4-arm PEG is then reacted with a protected amino acid, such as Boc-glycine, followed by deprotection to yield a 4-arm PEG with terminal carboxylic acid groups.

-

NHS Ester Formation: The terminal carboxylic acid groups are activated by reacting the 4-arm PEG-COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC) to yield the final 4-arm PEG-NHS ester.[4]

Logical Workflow for the Synthesis of 4-Arm PEG-NHS Ester

Caption: Synthesis of 4-Arm PEG-NHS Ester.

Synthesis of Y-Shaped PEG Linkers

Y-shaped PEG linkers consist of two linear PEG chains linked to a central core, with a single functional group for conjugation. A common synthetic route involves using a lysine (B10760008) core.

Experimental Protocol:

-

Protection of Lysine: The α-amino and carboxyl groups of lysine are protected, leaving the ε-amino group available for reaction.

-

PEGylation of ε-Amino Group: Two equivalents of an activated methoxy-PEG (mPEG), such as mPEG-succinimidyl carbonate (mPEG-SC), are reacted with the ε-amino group of the protected lysine.

-

Deprotection: The protecting groups on the α-amino and carboxyl groups are removed.

-

Functionalization: The desired functional group is introduced at the α-amino or carboxyl position. For example, to create a Y-shaped PEG-NHS ester, the carboxyl group is reacted with NHS and a coupling agent.[5][6]

Experimental Workflow for Y-Shaped PEG Linker Synthesis

Caption: Synthesis of a Y-Shaped PEG Linker.

Synthesis of Comb-Like PEG Polymers

Comb-like PEG polymers are synthesized by grafting PEG side chains onto a polymer backbone. The "grafting to" and "grafting from" methods are two common strategies.[7]

Experimental Protocol ("Grafting To" Method):

-

Backbone Synthesis: A polymer backbone with reactive functional groups is synthesized. For example, poly(acrylic acid) or poly(maleic anhydride).[8]

-

Side Chain Preparation: Pre-made PEG chains with a complementary reactive group are prepared (e.g., amine-terminated PEG).

-

Grafting Reaction: The PEG side chains are covalently attached to the polymer backbone. For a poly(acrylic acid) backbone and amine-terminated PEG, a carbodiimide coupling reaction can be used.[8]

Purification of Branched PEG Linkers

Purification is a critical step to remove unreacted starting materials, byproducts, and polymers with incorrect arm numbers or molecular weights. A combination of techniques is often employed.

Purification Techniques

-

Precipitation: The desired PEG derivative is often precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether or isopropanol. This is an effective method for removing low molecular weight impurities.

-

Dialysis: Dialysis is used to remove small molecules, such as salts and unreacted reagents, from the polymer solution.

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is a powerful technique for separating branched PEGs of different sizes and for removing unreacted linear PEG chains.[9][10]

-

Ion Exchange Chromatography (IEC): IEC separates molecules based on their charge. It is particularly useful for purifying functionalized PEG linkers that carry a charge, such as those with carboxyl or amine groups.[9][10]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC offers high-resolution separation and is often used as a final polishing step to obtain highly pure branched PEG linkers.[11][12]

Experimental Protocol for Purification of 4-Arm PEG-NHS by Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at 214 nm or 280 nm is commonly used.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.

Characterization of Branched PEG Linkers

Thorough characterization is essential to ensure the quality, purity, and structural integrity of the synthesized branched PEG linkers.

Characterization Techniques

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is indicative of a well-defined polymer. For 4-arm PEGs, the PDI is typically between 1.02 and 1.05.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the PEG linker, including the presence of the core molecule, the PEG chains, and the terminal functional groups.[15]

-

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the absolute molecular weight of the polymer and confirming the number of arms.[15][16]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of branched PEG linkers.

Table 1: Synthesis Yields of Branched PEG Intermediates

| Synthesis Step | Branched PEG Type | Typical Yield (%) | Reference |

| Ethoxylation of Core | Multi-arm | > 90 | [17] |

| Tosylation of PEG-OH | Multi-arm | > 95 | [18] |

| NHS Ester Formation | Multi-arm | 80 - 90 | [14] |

| PEGylation of Lysine Core | Y-shaped | 70 - 85 | [19] |

| "Grafting To" Reaction | Comb-like | 60 - 80 | [20] |

Table 2: Characterization Data for Branched PEG Linkers

| Parameter | 4-Arm PEG | Y-Shaped PEG | Comb-Like PEG | Reference |

| Polydispersity Index (PDI) | 1.02 - 1.05 | < 1.1 | 1.2 - 1.5 | [13][14] |

| Purity by HPLC (%) | > 95 | > 95 | > 90 | [9] |

| Molecular Weight (Da) | 2,000 - 40,000 | 5,000 - 40,000 | 10,000 - 100,000 | [6][8][13] |

Applications and Workflows

Branched PEG linkers are instrumental in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Bioconjugation Workflow for Antibody-Drug Conjugates (ADCs)

References

- 1. benchchem.com [benchchem.com]

- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]

- 8. arxiv.org [arxiv.org]

- 9. How are PEG derivatives purified? - Blog [shochem.com]

- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP2360203A1 - Novel multi-arm polyethylene glycol, preparation method and uses thereof - Google Patents [patents.google.com]

- 18. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Boc deprotection protocol for PEGylated compounds

An In-Depth Technical Guide to the Boc Deprotection of PEGylated Compounds

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. It can extend circulation half-life, improve stability, and reduce immunogenicity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of these complex molecules due to its stability in various conditions and its susceptibility to cleavage under specific acidic conditions.

This technical guide provides a comprehensive overview of the protocols for the deprotection of Boc-protected PEGylated compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and logical workflows to ensure the successful and efficient removal of the Boc group, yielding the desired amine-functionalized PEG conjugate.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process known as acidolysis.[1] The reaction proceeds through a three-step mechanism involving protonation of the carbamate (B1207046) oxygen, cleavage of the tert-butyl group to form a stable tert-butyl cation, and subsequent decarboxylation of the resulting unstable carbamic acid to yield the free amine.

References

A Deep Dive into N-(Boc-PEG5)-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern therapeutics is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address diseases driven by aberrant proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, a chemical bridge that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This guide provides a comprehensive technical overview of a specific, branched heterobifunctional linker, N-(Boc-PEG5)-N-bis(PEG4-acid) (CAS Number: 2093152-87-3), designed for the synthesis of sophisticated PROTACs and other advanced bioconjugates.

This document will delve into the core attributes of this linker, its synthesis, its role in the mechanism of PROTAC action, and the experimental protocols essential for its application in drug discovery and development.

Core Concepts: The Role of the Linker in PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.

N-(Boc-PEG5)-N-bis(PEG4-acid) is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely employed in PROTAC design due to their favorable physicochemical properties. They can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds, thereby improving cell permeability and oral absorption.[1][2] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1]

The branched nature of this particular linker, with its two carboxylic acid functional groups, offers the potential for multivalent conjugation or the attachment of additional functionalities, such as imaging agents or targeting moieties. The Boc-protected amine provides a stable, orthogonal handle for sequential conjugation strategies.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of N-(Boc-PEG5)-N-bis(PEG4-acid) is presented in the table below. These properties are crucial for predicting the behavior of PROTACs incorporating this linker in biological systems.

| Property | Value | Source |

| CAS Number | 2093152-87-3 | [3] |

| Molecular Formula | C₃₉H₇₆N₂O₁₉ | [3] |

| Molecular Weight | 877.02 g/mol | [3] |

| Appearance | Solid at room temperature | [3] |

| LogP | -4.2 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 20 | [3] |

| Rotatable Bond Count | 50 | [3] |

Synthesis of N-(Boc-PEG5)-N-bis(PEG4-acid)

While a specific, detailed synthesis protocol for N-(Boc-PEG5)-N-bis(PEG4-acid) is not publicly available, a representative synthesis can be conceptualized based on established methods for creating branched, heterobifunctional PEG linkers. The synthesis would likely involve a multi-step process utilizing commercially available PEG building blocks.

A plausible synthetic route would involve the sequential alkylation of a primary amine-containing PEG unit with a protected carboxylic acid-terminated PEG unit. The Boc-protected amine serves as the starting point, and the two PEG4-acid chains are introduced via nucleophilic substitution reactions.

Below is a generalized experimental protocol for the synthesis of a similar branched PEG linker, which can be adapted for the specific synthesis of N-(Boc-PEG5)-N-bis(PEG4-acid).

Representative Synthesis Protocol for a Branched Heterobifunctional PEG Linker

Materials:

-

Boc-NH-PEG5-amine

-

mesylate-PEG4-tert-butyl ester

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Alkylation:

-

Dissolve Boc-NH-PEG5-amine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C and add NaH portion-wise. Stir for 30 minutes.

-

Slowly add a solution of mesylate-PEG4-tert-butyl ester (2.2 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent like DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected branched linker.

-

-

Deprotection:

-

Dissolve the purified, protected linker in a mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, N-(Boc-PEG5)-N-bis(PEG4-acid).

-

Application in PROTAC Development and Experimental Evaluation

The primary application of N-(Boc-PEG5)-N-bis(PEG4-acid) is in the assembly of PROTAC molecules. The two carboxylic acid groups can be activated (e.g., using EDC or HATU) to form stable amide bonds with amine-functionalized ligands for a target protein and an E3 ligase.[4] The Boc-protected amine can be deprotected under acidic conditions to allow for further modification.

The following sections detail key experimental protocols used to evaluate the efficacy of PROTACs constructed with this linker.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC is a multi-step process designed to assess its ability to induce the degradation of the target protein.

References

- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are macromolecules that possess two distinct reactive terminal groups, allowing for the covalent conjugation of two different molecules.[1][2] These linkers are integral in the field of bioconjugation, particularly in drug delivery, due to the unique combination of the PEG spacer's properties and the versatility of their functional ends.[][4] The PEG backbone, a flexible, hydrophilic polyether chain, imparts favorable physicochemical properties to the resulting conjugate, such as increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][5] The heterobifunctional nature of these linkers enables the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.[1][]

Core Physicochemical Properties

The efficacy and in vivo behavior of a heterobifunctional PEG linker and its subsequent conjugate are dictated by a set of key physicochemical properties. Careful consideration and characterization of these properties are paramount in the design and development of novel therapeutics.

Data Presentation of Physicochemical Properties

The following table summarizes key physicochemical properties for a selection of commonly utilized heterobifunctional PEG linkers. These values are representative and can vary based on the specific PEG chain length and supplier.

| Linker Structure | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Aqueous Solubility | Stability Characteristics |

| NHS-PEG-Maleimide | 500 - 5,000 | Typically < 1.05 | Soluble in water and most aqueous buffers up to ~10 mM.[7] Solubility may decrease with increasing salt concentrations.[7] | The NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[7] The maleimide (B117702) group is more stable but can also hydrolyze at pH > 7.5.[7] |

| Azide-PEG-NHS Ester | 500 - 5,000 | Typically < 1.05 | Generally soluble in aqueous solutions. | The NHS ester is prone to hydrolysis. The azide (B81097) group is stable under most physiological conditions. |

| Alkyne-PEG-NHS Ester | 500 - 5,000 | Typically < 1.05 | Good solubility in aqueous media. | The NHS ester is the primary site of hydrolytic instability. The alkyne group is generally stable. |

| Amine-PEG-Carboxylic Acid | 500 - 5,000 | Typically < 1.05 | Highly soluble in aqueous solutions across a range of pH values. | Both the amine and carboxylic acid groups are stable under physiological conditions. |

| Thiol-PEG-Amine | 500 - 5,000 | Typically < 1.05 | Soluble in aqueous buffers. | The thiol group is susceptible to oxidation, forming disulfide bonds. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of heterobifunctional PEG linkers and their conjugates.

Synthesis of NHS-PEG-Maleimide

This protocol outlines a general two-step synthesis for NHS-PEG-Maleimide, a commonly used heterobifunctional linker.

-

PEGylation of Maleimide:

-

Dissolve N-maleoyl-β-alanine in anhydrous N,N-dimethylformamide (DMF).

-

Add a solution of α-amino-ω-hydroxy PEG in anhydrous DMF to the maleimide solution.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Precipitate the product by adding cold diethyl ether and collect the solid.

-

-

Activation of the Terminal Hydroxyl Group:

-

Dissolve the maleimide-PEG-alcohol in anhydrous dichloromethane.

-

Add succinic anhydride (B1165640) and triethylamine (B128534) and stir at room temperature for 24 hours.

-

Wash the organic layer with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Dissolve the resulting maleimide-PEG-acid in anhydrous DMF.

-

Add NHS and DCC and stir at room temperature overnight.

-

Filter the reaction mixture and precipitate the final NHS-PEG-Maleimide product with cold diethyl ether.

-

Characterization Protocols

NMR is used to confirm the structure and purity of the synthesized linker.

-

Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Integrate the characteristic peaks corresponding to the functional groups (e.g., maleimide protons at ~6.7 ppm, NHS ester protons) and the PEG backbone (a broad multiplet around 3.6 ppm).

-

The ratio of the integrations can be used to confirm the successful incorporation of the end groups.

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the linker.

-

HPLC is employed to assess the purity of the PEG linker.

-

System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.

-

Detection: As PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred over a UV detector for accurate quantification.[8]

-

Procedure:

-

Dissolve the PEG linker in the initial mobile phase composition.

-

Inject the sample onto the equilibrated column.

-

Run the gradient method to elute the compound and any impurities.

-

The purity is determined by the relative area of the main peak.

-

MS is used to determine the molecular weight and molecular weight distribution (polydispersity) of the PEG linker.

-

Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for the analysis of polymers like PEG.[1][9]

-

Sample Preparation:

-

Analysis:

-

Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length.

-

The peak-to-peak mass difference should correspond to the mass of the ethylene (B1197577) glycol repeating unit (44 Da).

-

The average molecular weight (Mw and Mn) and the PDI (Mw/Mn) can be calculated from the distribution.

-

-

Method: The shake-flask method is a common technique.

-

Add an excess amount of the PEG linker to a known volume of water or buffer in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantify the concentration of the dissolved PEG linker in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-ELSD).

-

-

Hydrolytic Stability:

-

Prepare a solution of the PEG linker in a buffer at a relevant pH (e.g., pH 5.5 and pH 7.4).

-

Incubate the solution at a controlled temperature (e.g., 37°C).

-

At various time points, withdraw aliquots and analyze the concentration of the intact linker by HPLC.

-

The degradation rate and half-life can be determined from the decrease in concentration over time.

-

-

Thermal Stability:

-

Thermogravimetric analysis (TGA) can be used to determine the thermal degradation profile of the PEG linker.

-

Heat a sample of the linker at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA thermogram will show the temperature at which weight loss occurs, indicating thermal decomposition.[11]

-

Mandatory Visualizations

Synthesis Workflow for NHS-PEG-Maleimide

Caption: A simplified workflow for the two-step synthesis of an NHS-PEG-Maleimide heterobifunctional linker.

Experimental Workflow for Linker Characterization

Caption: A logical workflow for the comprehensive physicochemical characterization of a heterobifunctional PEG linker.

EGFR Signaling Pathway Targeted by an ADC

Caption: Mechanism of action for an anti-EGFR antibody-drug conjugate (ADC) utilizing a PEG linker.[][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 5. heterobifunctional pegs [jenkemusa.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bath.ac.uk [bath.ac.uk]

- 11. researchgate.net [researchgate.net]

- 13. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

A Deep Dive into Branched vs. Linear PEG Linker Architectures: A Technical Guide for Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation and drug delivery, offering a means to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[1] The architecture of the PEG linker—whether it is a single, straight chain (linear) or a multi-armed structure (branched)—plays a pivotal role in modulating these effects. This in-depth technical guide provides a comprehensive comparison of branched and linear PEG linker architectures, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals in selecting the optimal linker strategy for their specific applications.

Core Principles: Structural and Functional Distinctions

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[2] They are characterized by their predictable behavior, ease of synthesis, and ability to provide a specific distance between the conjugated molecules.[3]

Branched PEG linkers, in contrast, feature multiple PEG arms extending from a central core, which is often a molecule like lysine (B10760008) or glycerin.[4] This "umbrella-like" structure provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to more effective shielding of the conjugated molecule from enzymatic degradation and the host's immune system.[5][6]

Data Presentation: A Quantitative Comparison

The choice between a linear and branched PEG linker architecture can have a profound impact on the physicochemical and biological properties of a bioconjugate. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Impact of PEG Architecture on Hydrodynamic Radius

| Protein | Linker Type | Total PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| α-lactalbumin | Linear | 20 | ~5.2 |

| α-lactalbumin | Branched (2-arm) | 20 | ~5.1 |

| Bovine Serum Albumin | Linear | 40 | ~7.8 |

| Bovine Serum Albumin | Branched (2-arm) | 40 | ~7.6 |

Data adapted from studies on PEGylated proteins using size exclusion chromatography. Note that while branched PEGs are often perceived as being larger, studies have shown that for the same total molecular weight, the hydrodynamic radii of linear and branched PEG-protein conjugates can be quite similar.[5]

Table 2: Pharmacokinetic Parameters of PEGylated Bioconjugates

| Bioconjugate | Linker Architecture | Total PEG Molecular Weight (kDa) | Elimination Half-life (t½) |

| rhTIMP-1 | Linear | 20 | 28 hours |

| Unmodified rhTIMP-1 | N/A | N/A | 1.1 hours |

| Interferon alfa-2b | Linear | 12 | 27.2–39.3 hours |

| Interferon alfa-2a | Branched (2-arm) | 40 | 61–110 hours |

This table highlights the significant extension in circulation half-life achieved through PEGylation. Notably, the branched PEG architecture on interferon alfa-2a resulted in a substantially longer half-life compared to the linear PEG on interferon alfa-2b, albeit with a higher molecular weight PEG.[1][7]

Table 3: Comparative Immunogenicity of PEGylated Proteins

| Protein | Linker Architecture | Anti-PEG Antibody Titer |

| Uricase | Linear mPEG | Lower |

| Uricase | Branched mPEG | Lowest |

| Native Uricase | N/A | Highest |

This data suggests that while all forms of PEGylation reduce the immunogenicity of the parent protein, branched PEG architectures may offer superior shielding, leading to the lowest induction of anti-PEG antibodies.[8]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of PEGylated bioconjugates. The following section provides representative protocols for key experiments.

Protocol 1: Synthesis of a Heterobifunctional Linear PEG Linker (NHS-PEG-Maleimide)

This protocol outlines the synthesis of a common linear PEG linker with an NHS ester for reaction with primary amines and a maleimide (B117702) group for reaction with thiols.

Materials:

-

α-Amino-ω-carboxyl-PEG

-

Maleic anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Synthesis of Maleimido-PEG-acid:

-

Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.

-

Add TEA and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the maleimido-PEG-acid.[9]

-

-

Activation of the Carboxylic Acid with NHS:

-

Dissolve the maleimido-PEG-acid and NHS in anhydrous DMF.

-

Add DCC and stir the reaction at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the NHS-PEG-Maleimide product in cold diethyl ether and dry under vacuum.[9]

-

Protocol 2: Synthesis of a 2-arm Branched PEG Linker with a Lysine Core

This protocol describes the synthesis of a branched PEG linker using lysine as the central branching point.

Materials:

-

Fmoc-Lys(Fmoc)-OH

-

Amino-PEG-OH

-

DCC

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous DMF

Procedure:

-

PEGylation of the Lysine Core:

-

Dissolve Fmoc-Lys(Fmoc)-OH, Amino-PEG-OH (2.2 equivalents), DCC (2.2 equivalents), and HOBt (2.2 equivalents) in anhydrous DMF.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture and precipitate the product, Fmoc-Lys(Fmoc)-(PEG-OH)₂, in cold diethyl ether.

-

-

Deprotection of the Fmoc Groups:

-

Dissolve the Fmoc-protected branched PEG in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour.

-

Precipitate the deprotected branched PEG, H₂N-Lys-(PEG-OH)₂, in cold diethyl ether and purify by dialysis.

-

Protocol 3: Antibody Conjugation and Characterization

This protocol outlines a general procedure for conjugating a PEG linker to an antibody and characterizing the resulting conjugate.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Activated PEG linker (e.g., NHS-PEG-Maleimide)

-

Thiol-containing payload

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for NHS reaction; phosphate (B84403) buffer, pH 7.0 for maleimide reaction)

-

Size-Exclusion Chromatography (SEC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Antibody Modification with PEG Linker:

-

Buffer exchange the mAb into the appropriate reaction buffer.

-

Add the NHS-activated PEG linker to the mAb solution at a defined molar ratio (e.g., 10:1 linker-to-mAb).

-

Incubate the reaction at 4°C for 2-4 hours.

-

Remove excess, unreacted linker using a desalting column or tangential flow filtration.

-

-

Payload Conjugation:

-

To the PEGylated antibody, add the thiol-containing payload at a slight molar excess to the maleimide groups.

-

Incubate at room temperature for 2 hours.

-

Purify the final antibody-drug conjugate (ADC) using SEC to remove any unreacted payload and aggregates.[9]

-

-

Characterization of the ADC:

-

Size-Exclusion Chromatography (SEC):

-

Inject the purified ADC onto an SEC column (e.g., Agilent AdvanceBio SEC).

-

Use an aqueous mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

-

Monitor the elution profile at 280 nm to assess the purity and quantify the percentage of monomer, aggregate, and fragment.[]

-

-

LC-MS for Drug-to-Antibody Ratio (DAR) and Site of PEGylation:

-

For DAR determination, the intact or reduced ADC is analyzed by LC-MS. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the average DAR.[11]

-

To identify the PEGylation sites, the ADC is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The PEGylated peptides are identified by their characteristic fragmentation patterns.[12][13]

-

-

Protocol 4: In Vitro Stability Assay

This protocol is for assessing the stability of an ADC in plasma.

Materials:

-

Purified ADC

-

Human plasma

-

Incubator at 37°C

-

Affinity capture beads (e.g., Protein A)

-

LC-MS system

Procedure:

-

Incubate the ADC in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.

-

Capture the ADC from the plasma using Protein A beads.

-

Wash the beads to remove plasma proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the change in DAR and identify any linker-drug catabolites.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and signaling pathways relevant to the understanding and application of branched and linear PEG linkers.

Caption: Structural comparison of linear and branched PEG linkers.

Caption: Experimental workflow for ADC development and characterization.

Caption: Pegfilgrastim (Branched PEG-G-CSF) signaling pathway.[14][15]

Conclusion

The decision to employ a linear or branched PEG linker architecture is a critical consideration in the design of bioconjugates. Branched PEG linkers can offer significant advantages in terms of enhanced stability, prolonged circulation half-life, and reduced immunogenicity, which are particularly beneficial for systemic drug delivery.[6][16] However, the increased steric bulk of branched linkers may in some cases negatively impact the biological activity of the conjugated molecule.[1] Linear PEG linkers, being structurally simpler, may provide more predictable behavior and less steric hindrance, making them a suitable choice for applications where maintaining high specific activity is paramount.[3] The optimal linker architecture is ultimately dependent on the specific therapeutic agent, its intended application, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture for the development of next-generation biotherapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 9. benchchem.com [benchchem.com]

- 11. enovatia.com [enovatia.com]

- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]

- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Solubility Profile of N-(Boc-PEG5)-N-bis(PEG4-acid) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Boc-PEG5)-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this guide leverages information from structurally analogous compounds to predict its solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their solvents of choice.

Molecular Structure and its Influence on Solubility

N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, branched PEG derivative with the chemical formula C39H76N2O19 and a molecular weight of approximately 877.0 g/mol .[1][2][3] Its solubility is governed by the interplay of its distinct structural components:

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances the molecule's affinity for lipophilic and nonpolar organic solvents.

-

Polyethylene Glycol (PEG) Chains: The PEG5 and two PEG4 chains are flexible and hydrophilic, imparting significant solubility in a wide array of polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, facilitating interactions with protic and aprotic polar solvents.

-

Terminal Carboxylic Acids: The two terminal carboxylic acid groups are polar and capable of hydrogen bonding, further contributing to solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors.

The combination of these features suggests that N-(Boc-PEG5)-N-bis(PEG4-acid) is an amphiphilic molecule with broad solubility in many common organic solvents.

Inferred Solubility Data

While direct experimental data for N-(Boc-PEG5)-N-bis(PEG4-acid) is not available, the solubility of structurally similar Boc-protected and acid-terminated PEG linkers provides a strong basis for inference. For instance, related compounds such as N-Boc-N-bis(PEG8-acid) and t-Boc-N-amido-PEG8-acid are reported to be soluble in water, DMSO, DCM, and DMF.[4][5] Based on these analogs, the following solubility profile for N-(Boc-PEG5)-N-bis(PEG4-acid) can be predicted.

| Solvent | Classification | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Chlorinated | Soluble |

| Chloroform | Chlorinated | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Water | Aqueous | Soluble |

| Toluene | Nonpolar Aromatic | Sparingly Soluble |

| Hexanes | Nonpolar Aliphatic | Insoluble |

| Diethyl Ether | Ether | Insoluble |

Disclaimer: This data is inferred from structurally similar compounds and should be used as a guideline. For applications requiring precise concentrations, experimental verification is strongly recommended.

Logical Relationship of Structure to Solubility

The solubility of N-(Boc-PEG5)-N-bis(PEG4-acid) in different solvent classes is a direct consequence of its chemical structure. The following diagram illustrates this relationship.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol is recommended.

Objective: To determine the approximate solubility of N-(Boc-PEG5)-N-bis(PEG4-acid) in a selection of organic solvents at a specified temperature (e.g., room temperature, 25°C).

Materials:

-

N-(Boc-PEG5)-N-bis(PEG4-acid)

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer (for quantification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(Boc-PEG5)-N-bis(PEG4-acid) (e.g., 5-10 mg) into a series of small, sealable vials.

-

Add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials using a vortex mixer for 1-2 minutes to facilitate dissolution.

-

Place the vials on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically compatible syringe filter into a clean vial.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of N-(Boc-PEG5)-N-bis(PEG4-acid) of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following workflow diagram outlines the experimental process for determining solubility.

Conclusion

While direct, published quantitative solubility data for N-(Boc-PEG5)-N-bis(PEG4-acid) is lacking, a strong inference based on its structural components and the known solubility of analogous compounds suggests it is readily soluble in a wide range of polar organic solvents. The Boc group provides some affinity for less polar environments, while the extensive PEGylation and terminal carboxylic acids ensure high solubility in polar media. For applications where precise solubility is critical, it is imperative that researchers perform their own quantitative analysis using a robust protocol such as the one detailed in this guide.

References

Characterization of PEG Derivatives: An In-depth Technical Guide for Researchers

Introduction

Polyethylene (B3416737) glycol (PEG) and its derivatives are indispensable polymers in the pharmaceutical and biotechnology industries. Their unique properties, including biocompatibility, solubility in aqueous and organic solvents, and lack of toxicity, have made them central to drug delivery systems, protein modification (PEGylation), and the development of advanced biomaterials.[1][2] The process of covalently attaching PEG chains to therapeutic proteins or peptides, known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties by increasing their hydrodynamic size, shielding them from proteolytic enzymes, and reducing their immunogenicity.[3][4]

Given the critical role of PEG derivatives in drug development, their thorough characterization is paramount to ensure product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the detailed structural elucidation and quantification of these polymers. This technical guide provides an in-depth overview of the application of NMR and MS for the characterization of PEG derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Derivative Characterization

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure, molecular weight, and purity of PEG derivatives.[5][6] Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR Spectroscopy

¹H NMR is particularly useful for determining the structure and degree of functionalization of PEG derivatives. The repeating ethylene (B1197577) glycol units of the PEG backbone produce a characteristic, intense signal around 3.6 ppm in most deuterated solvents.[7]

A key aspect of ¹H NMR analysis is the identification and integration of signals from the terminal (end-group) protons, which differ in chemical shift from the backbone protons. By comparing the integral of the end-group signals to that of the repeating monomer units, the number-average molecular weight (Mn) of the polymer can be calculated.[6][8]

For underivatized PEG, the terminal hydroxyl protons can be observed. However, their chemical shift is often variable and can exchange with residual water in the solvent. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent is highly recommended as it reveals a distinct hydroxyl triplet at approximately 4.56 ppm, which does not shift significantly with concentration or water content, making it a reliable marker for quantification.[9][10]

A subtle but important feature in the ¹H NMR spectra of high molecular weight PEGs are the ¹³C satellite peaks. Due to the natural abundance of ¹³C (1.1%), a small fraction of the protons in the PEG backbone are coupled to a ¹³C nucleus, resulting in satellite peaks flanking the main -OCH₂CH₂- signal.[8][11] The integration of these satellite peaks can be used for a more accurate determination of the molecular weight.[12]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information to ¹H NMR. The carbon backbone of PEG gives a strong signal at approximately 70 ppm.[7] Functionalization of the terminal hydroxyl groups leads to the appearance of new signals at chemical shifts characteristic of the specific end-group, allowing for unambiguous confirmation of the modification. For example, the carbon of a terminal carboxylic acid group in a monocarboxylated PEG appears around 172 ppm.[7]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful application for determining the absolute concentration of PEG derivatives in solution without the need for a calibration curve, provided a certified internal standard is used.[13] This technique is particularly valuable for quantifying PEGylated species in complex biological fluids, with detection limits as low as 10 µg/mL in blood having been reported.[14][15]

Mass Spectrometry (MS) for PEG Derivative Characterization

Mass spectrometry is an essential tool for determining the molecular weight, molecular weight distribution (polydispersity), and end-group functionalities of PEG derivatives.[16] The two most common ionization techniques for analyzing these polymers are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[3]

MALDI-TOF Mass Spectrometry

MALDI-Time-of-Flight (TOF) MS is a preferred method for the analysis of synthetic polymers like PEG due to the generation of predominantly singly charged ions, leading to simpler spectra.[16][17] In MALDI-TOF MS, the polymer is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) and a cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA) is often added to promote the formation of sodiated molecular ions [M+Na]⁺.[16][18] The resulting spectrum shows a distribution of peaks, with each peak corresponding to a different oligomer length, separated by the mass of the repeating monomer unit (44 Da for ethylene glycol).[16] This allows for the calculation of the average molecular weight and the polydispersity index (PDI).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another powerful technique, often coupled with liquid chromatography (LC) for the analysis of complex mixtures, including PEGylated proteins.[19] ESI tends to produce multiply charged ions, which can lead to complex spectra, especially for high molecular weight and polydisperse PEGs.[20] The convolution of the charge state distribution with the polymer's molecular weight distribution can make spectral interpretation challenging.[20]

To simplify the spectra of PEG derivatives in ESI-MS, a post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can be employed.[21][22][23] This reduces the charge state of the PEG molecules, resulting in a less convoluted and more easily interpretable mass spectrum.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of selected precursor ions, providing valuable structural information. The fragmentation of deprotonated PEG ions, [PEG-H]⁻, is dominated by intramolecular Sₙ2 reactions involving the terminal oxide anion, leading to the loss of C₂H₄O monomer units.[24] In-source fragmentation combined with collision-induced dissociation (CID) MS/MS can be a powerful tool to elucidate the specific sites of PEGylation on peptides and proteins.[25][26]

Data Presentation

The following tables summarize key quantitative data for the characterization of PEG derivatives by NMR and MS.

Table 1: Characteristic ¹H NMR Chemical Shifts of PEG and Derivatives

| Protons | Chemical Shift (ppm) | Solvent | Notes |

| -OCH₂CH₂ - (backbone) | ~3.64 | CDCl₃ | Intense, sharp singlet. |

| -CH₂ OH (terminal) | ~3.7 | CDCl₃ | Triplet. |

| -CH₂OH (terminal) | 4.56 (±0.02) | DMSO-d₆ | Triplet, well-resolved and concentration-independent.[9][10] |

| -OCH₃ (methoxy-terminated) | ~3.38 | CDCl₃ | Singlet.[8] |

| -CH₂ COOH (carboxymethyl) | ~4.1 | CDCl₃ | Singlet.[7] |

| Methacrylate vinyl protons | ~5.57 and ~6.13 | CDCl₃ | Upon reaction with PEG.[17] |

| Protons adjacent to methacrylate | ~4.30 | CDCl₃ | Upon reaction with PEG.[17] |

Table 2: Characteristic ¹³C NMR Chemical Shifts of PEG and Derivatives

| Carbon | Chemical Shift (ppm) | Solvent | Notes |

| -OCH₂CH₂ - (backbone) | ~70 | CDCl₃ | Intense signal.[7] |

| -CH₂ OH (terminal) | ~61 | CDCl₃ | [7] |

| -CH₂ CH₂OH (terminal) | ~72 | CDCl₃ | [7] |

| -CH₂ COOH (carboxymethyl) | ~69 | CDCl₃ | [7] |

| -C OOH (carboxymethyl) | ~172 | CDCl₃ | [7] |

Table 3: Key Parameters from Mass Spectrometry of PEG Derivatives

| Parameter | Technique | Information Obtained |

| Molecular Weight (MW) | MALDI-TOF, ESI-MS | Average molecular weight (Mn, Mw).[16][27] |

| Molecular Weight Distribution (MWD) / Polydispersity Index (PDI) | MALDI-TOF, ESI-MS | Breadth of the distribution of polymer chain lengths.[17][18] |

| End-group analysis | MALDI-TOF, ESI-MS/MS | Confirmation of the chemical nature of the terminal groups.[27][28] |

| Mass of repeating unit | MALDI-TOF, ESI-MS | 44.026 Da for ethylene glycol. |

| Fragmentation pattern | ESI-MS/MS | Structural elucidation and identification of modification sites.[24][25] |

Experimental Protocols

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. For quantitative analysis, accurately weigh both the sample and a certified internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Carefully integrate the signals corresponding to the polymer backbone and the end groups.

-

Calculate the number-average molecular weight (Mn) using the following formula for a linear PEG with two end groups: Mn = (Integral of backbone protons / Number of backbone protons per monomer) * (Molecular weight of monomer) + Molecular weight of end groups

-

MALDI-TOF MS Sample Preparation and Analysis

-

Matrix Solution Preparation: Prepare a saturated solution of the matrix (e.g., 10 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA)) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[18]

-

Cationizing Agent Preparation: Prepare a solution of the cationizing agent (e.g., 5 mg/mL of sodium trifluoroacetate (NaTFA)) in a solvent compatible with the matrix solution.[16]

-

Analyte Solution Preparation: Dissolve the PEG derivative in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Sample Spotting: Mix the analyte, matrix, and cationizing agent solutions in a specific ratio (e.g., 1:10:1 v/v/v). Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.

-

Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The laser power should be adjusted to the minimum necessary to obtain a good signal and avoid fragmentation.

-

Data Analysis: Calibrate the mass spectrum using a known standard. Determine the peak-to-peak mass difference to confirm the repeating unit. Use the instrument's software to calculate the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).

Mandatory Visualizations

Caption: Experimental workflow for PEG derivative characterization.

Caption: Simplified MS/MS fragmentation of a sodiated PEG molecule.

Conclusion

The comprehensive characterization of PEG derivatives is a critical aspect of drug development and quality control. NMR spectroscopy and mass spectrometry are indispensable and complementary techniques that provide a wealth of information regarding the structure, molecular weight, polydispersity, and purity of these important polymers. By employing the methodologies outlined in this guide, researchers can ensure a thorough understanding of their PEG derivatives, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. updates.reinste.com [updates.reinste.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.google.cn [books.google.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. box2073.temp.domains [box2073.temp.domains]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]

- 15. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bath.ac.uk [bath.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. enovatia.com [enovatia.com]

- 20. pharmtech.com [pharmtech.com]

- 21. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ingenieria-analitica.com [ingenieria-analitica.com]

- 24. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Deep Dive into Bioconjugation Chemistry with PEG Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals